molecular formula C13H9N3O2 B1335972 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine CAS No. 866138-02-5

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

Cat. No. B1335972
M. Wt: 239.23 g/mol
InChI Key: SQORVQUIBGFWCS-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine is a compound that belongs to the class of imidazo[1,2-a]pyrimidines, which are heterocyclic compounds featuring an imidazole ring fused to a pyrimidine ring. These compounds have been the subject of various studies due to their interesting chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives has been explored through various methods. One approach involves tandem [8 + 2] cycloaddition--[2 + 6 + 2] dehydrogenation reactions, which can be performed under microwave irradiation using 2-(trimethylsilyl)phenyl triflates as benzyne precursors . Another method reported is the one-pot two-component thermal cyclization reaction of 2-aminobenzimidazole with substituted methyl cinnamates, followed by Vilsmir-Haack formylation and nucleophilic displacement to yield a series of substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives . Additionally, a catalyst-free synthesis in water has been developed for benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives, which is considered environmentally benign . Thiamine hydrochloride has also been used as a promoter for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives in water medium .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives has been confirmed through various spectroscopic techniques such as IR, ^1H NMR, MS, and elemental analyses . The synthesis of benzo[4,5]imidazo[2,1-b]pyrimido[5,4-f][1,3,4]thiadiazepines represents a new heterocyclic system, and the structure of a 4-dimethylamino derivative showed anti-HIV activity . The molecular and supramolecular structures of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines have been reported, showcasing a diverse range of hydrogen-bonding patterns10.

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo various chemical reactions. The synthesis of trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines has been achieved through Michael addition/intramolecular cyclization reaction . The synthesis of substituted benzo[4,5]imidazo[1,2-a]pyrimidines through a (3 + 2+1) cyclization of 2-aminobenzimidazole, acetophenone, and N,N-dimethylformamide as a one-carbon synthon has been described, indicating the fluorescent properties of selected products .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidines are influenced by their molecular structure. The tetracyclic compounds prepared through tandem cycloaddition and dehydrogenation reactions emitted blue light when excited at 365 nm and exhibited interesting photophysical properties . The synthesized derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine have been subjected to in vitro disease human cell screening panel assay, with some showing antineoplastic activity . The green synthesis approach for benzo[4,5]imidazo[1,2-a]pyrimidine derivatives has led to compounds with antimicrobial and antitubercular activity . Spectra investigations of the synthesized benzo[4,5]imidazo[1,2-a]pyrimidines using N,N-dimethylformamide as a one-carbon source showed quantum yields ranging from 0.07-0.16 with maxima absorption at 266-294 nm and emission at 472-546 nm .

Scientific Research Applications

1. Antifungal Applications

  • Summary of Application : This compound has been synthesized and evaluated as a potential antifungal agent. It is particularly relevant for individuals suffering from conditions such as cancer, AIDS, or autoimmune diseases, where life-threatening fungal infections can pose a major health risk .
  • Methods of Application : The compound was synthesized and characterized using various spectroscopic tools. The configuration of the imine moiety of the molecule was identified with the aid of single crystal X-ray analysis .
  • Results : The compound showed promising antifungal potential when tested in vitro against four different fungal strains .

2. Anticancer Applications

  • Summary of Application : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
  • Methods of Application : The compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
  • Results : The study identified 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2. Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

3. Anticancer Applications

  • Summary of Application : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
  • Methods of Application : The compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
  • Results : A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

4. Psychoactive Effects

  • Summary of Application : Eutylone, a designer drug of the phenethylamine class, is a synthetic cathinone with chemical structural and pharmacological similarities to schedule I and II amphetamines and cathinones such as to 3,4-methylenedioxymethamphetamine (MDMA), methylone, and pentylone .
  • Methods of Application : Eutylone is often used in several smaller doses of 50 mg or lower repeatedly over a session totaling up to 200 mg .
  • Results : Reported effects of synthetic cathinones, including eutylone, include euphoria, sense of well-being, increased sociability, energy, empathy, increased alertness, improved concentration and focus .

5. Anticancer Applications

  • Summary of Application : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
  • Methods of Application : The compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
  • Results : A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

6. Chemical Synthesis

  • Summary of Application : 2-(1,3-Benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile was prepared from (1,3-benzodioxol-5-ylmethylene)malononitrile and sodium cyanide, followed by oxidation using bromine .
  • Methods of Application : A solution of 1 (1.0 g, 5.0 mmol) in DMF (25 mL) was cooled to 5°C followed by dropwise addition of sodium cyanide (0.25g, 5.0 mmol) in water (10 mL). When the addition was completed, the reaction mixture was stirred at room temperature for 3 hrs. Bromine (5 mL) was added and the stirring was continued for further two hours .
  • Results : The product was recrystallized from 1:1 toluene:chloroform as deep orange crystals (0.85g, 75%). M.p. 129-131°C (toluene:chloroform, uncorrected) .

Future Directions

The future directions for research on “2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For example, some imidazopyridine derivatives have shown potential as anticancer agents , suggesting that “2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine” could also have potential in this area.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c1-4-14-13-15-10(7-16(13)5-1)9-2-3-11-12(6-9)18-8-17-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQORVQUIBGFWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC=NC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393434
Record name 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

CAS RN

866138-02-5
Record name 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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